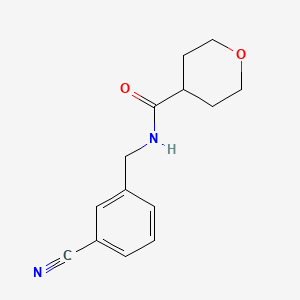
n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide: is a chemical compound that features a tetrahydropyran ring, a cyanobenzyl group, and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide typically involves the reaction of 3-cyanobenzylamine with tetrahydro-2H-pyran-4-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.
Reduction: Reduction reactions can target the cyanobenzyl group, converting the nitrile to an amine or other reduced forms.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as sodium hydride (NaH).
Major Products:
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of primary amines or other reduced derivatives.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe for investigating biochemical processes.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for developing therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Tetrahydropyran-2-carboxamide: Similar structure but lacks the cyanobenzyl group.
3-Cyanobenzylamine: Contains the cyanobenzyl group but lacks the tetrahydropyran ring.
Tetrahydropyran-4-carboxylic acid: Contains the tetrahydropyran ring and carboxylic acid group but lacks the cyanobenzyl group.
Uniqueness: n-(3-Cyanobenzyl)tetrahydro-2h-pyran-4-carboxamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-[(3-cyanophenyl)methyl]oxane-4-carboxamide |
InChI |
InChI=1S/C14H16N2O2/c15-9-11-2-1-3-12(8-11)10-16-14(17)13-4-6-18-7-5-13/h1-3,8,13H,4-7,10H2,(H,16,17) |
InChI Key |
IDJSZICQQDEEFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C(=O)NCC2=CC(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















